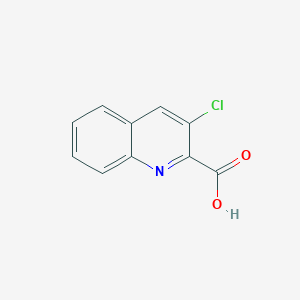

3-Chloroquinoline-2-carboxylic acid

説明

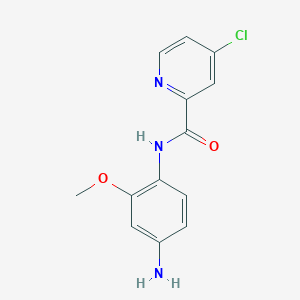

3-Chloroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C10H6ClNO2 . It is a useful quinolinecarboxylic acid for quinoline chemistry .

Synthesis Analysis

The synthesis of 2-Chloro-7-fluoroquinoline-3-carbaldehydes, which are similar to 3-Chloroquinoline-2-carboxylic acid, was achieved by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .Molecular Structure Analysis

The molecular weight of 3-Chloroquinoline-2-carboxylic acid is 207.61 . The SMILES string representation of its structure isOC(=O)c1cc2ccccc2nc1Cl . Chemical Reactions Analysis

The thione nucleus made from 2-chloroquinoline-3-carbaldehyde and sodium sulphide as catalyst in DMF solvent with various substituted amine, leads to corresponding Schiff base intermediates .Physical And Chemical Properties Analysis

3-Chloroquinoline-2-carboxylic acid is a solid with a melting point between 199-240 °C . Like other carboxylic acids, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .科学的研究の応用

Inhibitor of Protein Kinase CK2

3-Chloroquinoline-2-carboxylic acid derivatives have been studied as inhibitors of protein kinase CK2 . Protein kinase CK2 is a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase with tetrameric structure. The overexpression of CK2 is associated with the development of autoimmune and CNS diseases, cardiac hypertrophy, inflammation, cancers, etc . The development of novel effective and selective CK2 inhibitors, which can be stable in physiological fluids and able to penetrate cell membranes, requires a few steps of chemical optimization .

Core Template in Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes the 3-Chloroquinoline-2-carboxylic acid. The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development .

Synthesis of Quinoline Ring Systems

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been used in the synthesis of quinoline ring systems . This includes the 3-Chloroquinoline-2-carboxylic acid. These reactions are adopted to construct fused or binary quinoline-cord heterocyclic systems .

Detection in Medicines, Cosmetics, and Food Additives

Carboxylic acids, including 3-Chloroquinoline-2-carboxylic acid, have been used in medicines, cosmetics, and food additives . Different methods have been developed for their detection .

Amination of Aldehyde

It has been reported that the amination of aldehyde 2 occurs either by microwave-enhanced reaction using ammonium acetate as constituent synthons using tetrabutyl ammonium bromide (TBAB) as a catalyst .

Condensation with Cyclopentanone

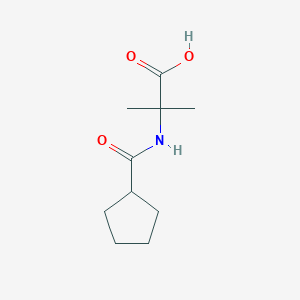

2-amino-3-quinolinecarbaldehyde, which can be obtained from 3-Chloroquinoline-2-carboxylic acid, was condensed with cyclopentanone in the presence of acetic and sulfuric acids .

作用機序

While specific information on the mechanism of action of 3-Chloroquinoline-2-carboxylic acid is not available, quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

将来の方向性

While specific future directions for 3-Chloroquinoline-2-carboxylic acid are not available, 2-Chloroquinoline-3-carbaldehydes represent an extremely interesting class of organic compounds that can be exploited as precursors and building blocks for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment .

特性

IUPAC Name |

3-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSYXJLUCGGLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroquinoline-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)

![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)

![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)